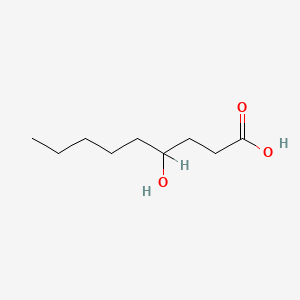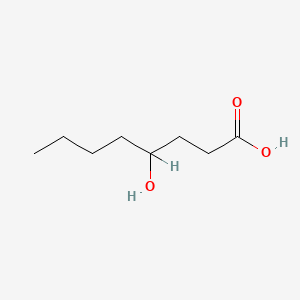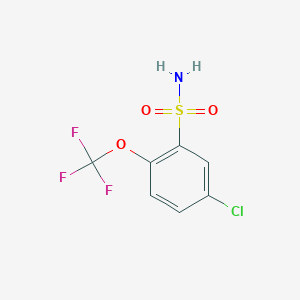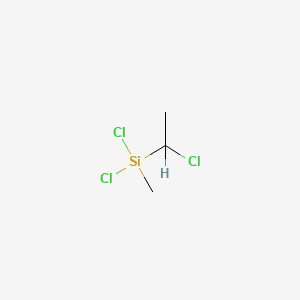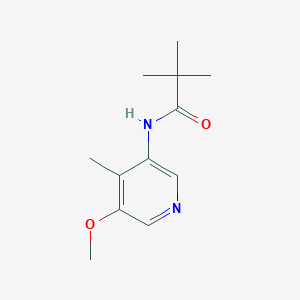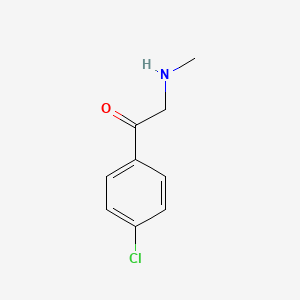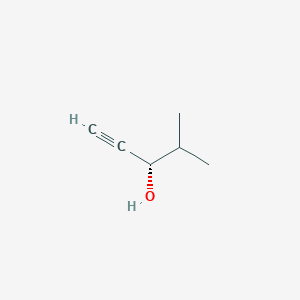
(2E)-1,3-bis(2,4-dimethoxyphenyl)prop-2-en-1-one
Übersicht
Beschreibung
Molecular Structure Analysis
The IUPAC name for DMPPO is (E)-3-(2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one . Its molecular structure consists of two aromatic rings (2,4-dimethoxyphenyl and 2-methoxyphenyl) connected by a propenone linker. The compound exhibits fluorescence properties and has a strong UV absorption maximum at 349 nm .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
(2E)-1,3-bis(2,4-dimethoxyphenyl)prop-2-en-1-one and its derivatives have been utilized in various synthetic and characterization studies. For instance, Tayade & Waghmare (2016) reported the isomerization of a series of derivatives involving (2E)-1,3-bis(2,4-dimethoxyphenyl)prop-2-en-1-one, highlighting the compound's relevance in synthesizing complex chemical structures with potential applications in different scientific fields (Tayade & Waghmare, 2016).
Structural Analysis and Photophysical Properties
The compound and its structurally similar derivatives have been subjects in studies focusing on structural analysis and photophysical properties. For example, a study by Schwarzer & Weber (2014) discussed the photochemical dimerization of a fluorinated dibenzylideneacetone in chloroform solution, emphasizing the significance of (2E)-1,3-bis(2,4-dimethoxyphenyl)prop-2-en-1-one in understanding photophysical behaviors and structural dynamics (Schwarzer & Weber, 2014). Similarly, Mary et al. (2015) synthesized a derivative of the compound and performed structural confirmation through IR and single crystal X-ray diffraction studies, providing insights into its molecular structure, vibrational wavenumbers, and photophysical properties (Mary et al., 2015).
Applications in Nonlinear Optics and Material Science
The compound's derivatives have been studied for their potential applications in nonlinear optics and material science. Razvi et al. (2019) explored the nonlinear optical properties of a chalcone derivative, prepared through a process involving (2E)-1,3-bis(2,4-dimethoxyphenyl)prop-2-en-1-one, using the z-scan technique, indicating the compound's relevance in the field of photonic and optoelectronic materials (Razvi et al., 2019).
Crystallography and Molecular Interactions
Detailed crystallographic studies and analyses of molecular interactions involving derivatives of (2E)-1,3-bis(2,4-dimethoxyphenyl)prop-2-en-1-one have been conducted. Yathirajan et al. (2007) investigated the geometric parameters and crystal structure, providing a foundation for understanding the molecular interactions and structural integrity of materials based on this compound (Yathirajan et al., 2007).
Wirkmechanismus
Target of Action
Chalcones, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Biochemical Pathways
The PI3K/AKT/Nrf2-Keap1 signaling pathway, implicated in the action of related chalcone derivatives, plays a crucial role in cellular responses to oxidative stress . Activation of this pathway can lead to the upregulation of antioxidant response elements, promoting cellular survival and homeostasis .
Pharmacokinetics
The solubility, stability, and bioavailability of chalcones can be influenced by their chemical structure, particularly the presence and position of functional groups .
Result of Action
Chalcones are generally known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of chalcones
Eigenschaften
IUPAC Name |
(E)-1,3-bis(2,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-14-7-5-13(18(11-14)23-3)6-10-17(20)16-9-8-15(22-2)12-19(16)24-4/h5-12H,1-4H3/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDJNESHQBSBBC-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1,3-bis(2,4-dimethoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





